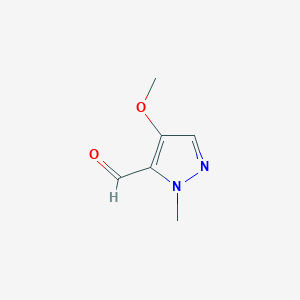
4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
“4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1601749-90-9 . It has a molecular weight of 140.14 . The compound is a powder in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with a methoxy group at the 4th position and a methyl group at the 1st position . The InChI Code for this compound is 1S/C6H8N2O2/c1-8-5 (4-9)6 (10-2)3-7-8/h3-4H,1-2H3 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 274.4±20.0 °C at 760 mmHg . The compound has a molar refractivity of 36.5±0.5 cm^3 .Applications De Recherche Scientifique
Synthesis and Biological Investigations
4-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde has been utilized in the synthesis of various compounds with potential biological applications. For instance, Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, demonstrating promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).
Chemical Synthesis and Crystallography
The chemical synthesis and crystallographic analysis of pyrazole derivatives, including those similar to this compound, have been a subject of research. Xu and Shi (2011) detailed the synthesis and crystal structure of a closely related compound, revealing insights into its molecular structure and interactions (Xu & Shi, 2011).
Antioxidant Applications
Compounds derived from pyrazole carbaldehydes have been evaluated for their antioxidant properties. Amer et al. (2011) investigated new thiazoles synthesized from pyrazole derivatives for their potential as antioxidant additives in lubricating oils (Amer et al., 2011).
Antimicrobial and Antioxidant Studies
Gurunanjappa et al. (2017) synthesized formylpyrazole analogues, including derivatives of this compound, and evaluated their antimicrobial and antioxidant susceptibilities. Their study indicates that compounds with certain substitutions exhibit significant biological activities (Gurunanjappa et al., 2017).
Molecular Structure and Supramolecular Assembly
The molecular structure and supramolecular assembly of pyrazole derivatives have been explored. Cuartas et al. (2017) reported on the synthesis and structural analysis of reduced bipyrazoles from pyrazole precursors, contributing to the understanding of their molecular and crystal structures (Cuartas et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
The future directions for “4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Propriétés
IUPAC Name |
4-methoxy-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(4-9)6(10-2)3-7-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWYVFASHANJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



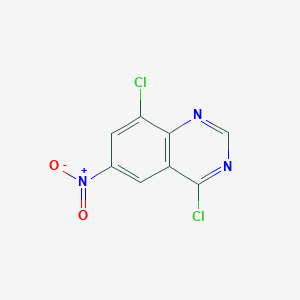
![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
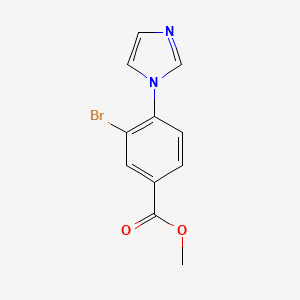
![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)
![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
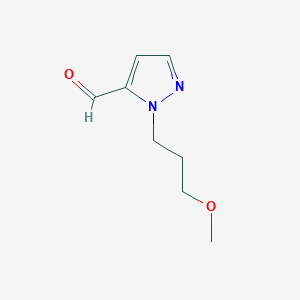
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
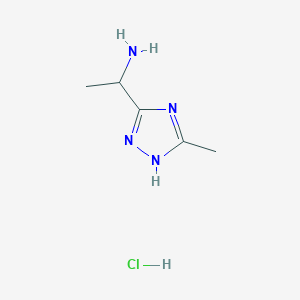
![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)
![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)
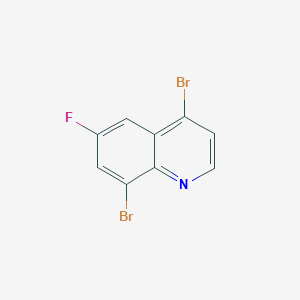
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)